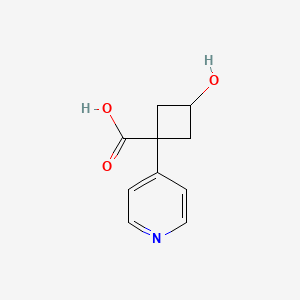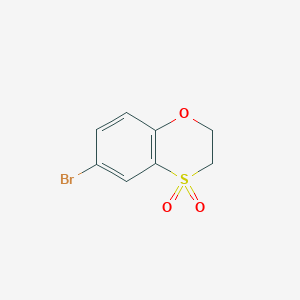
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is a compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group, an oxolan-3-ylmethyl group, and a dihydropyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxolan-3-ylmethyl intermediate: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-3-ylmethyl group.
Formation of the dihydropyridin-2-one core: This step involves the cyclization of a suitable precursor, such as a β-keto ester, in the presence of ammonia or an amine to form the dihydropyridin-2-one core.
Coupling of the intermediates: The final step involves the coupling of the oxolan-3-ylmethyl intermediate with the dihydropyridin-2-one core under suitable reaction conditions, such as the presence of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The dihydropyridin-2-one core can be reduced to form tetrahydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridin-2-one core can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its dihydropyridin-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-amino-1-(oxolan-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c11-9-1-2-10(13)12(6-9)5-8-3-4-14-7-8/h1-2,6,8H,3-5,7,11H2 |
InChI Key |
JUYPHXZUVZSHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13064426.png)
![tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13064427.png)







![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)


![methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13064498.png)
